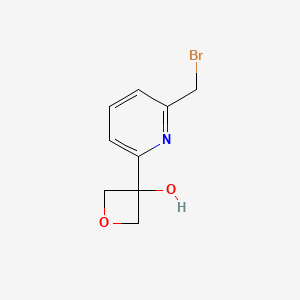![molecular formula C14H14O4 B11865974 1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)
1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to an isochroman ring system
Vorbereitungsmethoden
The synthesis of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides . This reaction is often catalyzed by simple and inexpensive catalysts like NaOH, which promotes chemo- and diastereo-selective formation of the spirocyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yields and purity.
Analyse Chemischer Reaktionen
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that derivatives of this compound can inhibit enzymes like DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cancer cell proliferation, respectively . The compound’s spirocyclic structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid can be compared to other spirocyclic compounds such as spiro[cyclopentane-1,3’-oxindole] and oxa-spirocycles . These compounds share similar structural features but differ in their specific ring systems and functional groups. For example:
Spiro[cyclopentane-1,3’-oxindole]: This compound has an oxindole ring instead of an isochroman ring, which affects its reactivity and biological activity.
Oxa-spirocycles: These compounds incorporate an oxygen atom into the spirocyclic unit, improving water solubility and reducing lipophilicity.
The uniqueness of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
1-oxospiro[4H-isochromene-3,1'-cyclopentane]-4-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-12(16)11-9-5-1-2-6-10(9)13(17)18-14(11)7-3-4-8-14/h1-2,5-6,11H,3-4,7-8H2,(H,15,16) |
InChI-Schlüssel |
WIVDZWMYBLVILF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)


![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)




![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
